Romk-IN-32

CAS No.:

Cat. No.: VC16649398

Molecular Formula: C24H28N4O5

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H28N4O5 |

|---|---|

| Molecular Weight | 452.5 g/mol |

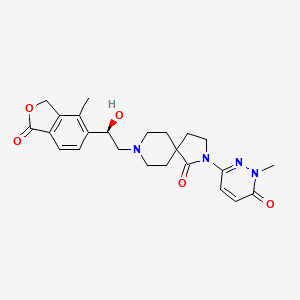

| IUPAC Name | 8-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]-2-(1-methyl-6-oxopyridazin-3-yl)-2,8-diazaspiro[4.5]decan-1-one |

| Standard InChI | InChI=1S/C24H28N4O5/c1-15-16(3-4-17-18(15)14-33-22(17)31)19(29)13-27-10-7-24(8-11-27)9-12-28(23(24)32)20-5-6-21(30)26(2)25-20/h3-6,19,29H,7-14H2,1-2H3/t19-/m0/s1 |

| Standard InChI Key | AEQJLXICIKRMCT-IBGZPJMESA-N |

| Isomeric SMILES | CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O |

| Canonical SMILES | CC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=NN(C(=O)C=C5)C)O |

Introduction

Chemical and Pharmacological Profile of Romk-IN-32

Molecular Structure and Synthesis

Romk-IN-32’s molecular formula, C₂₄H₂₈N₄O₅, suggests a complex aromatic structure with nitro or substituted phenyl groups, a common feature in ROMK inhibitors . While its exact synthetic route is undisclosed, analogous compounds are typically synthesized via double alkylation or reductive amination of piperazine derivatives. For example, early ROMK inhibitors like compound 5 were prepared by reacting piperazine with nitro-substituted alkyl halides . Such methods likely apply to Romk-IN-32, given structural similarities to reported intermediates .

Selectivity and Potency

Romk-IN-32’s pharmacological profile highlights its preferential inhibition of ROMK over hERG (Table 1). This selectivity ratio (~630-fold) surpasses earlier inhibitors like compound 5, which showed only a 10-fold difference (ROMK IC₅₀ = 0.052 μM vs. hERG IC₅₀ = 0.005 μM) . Additionally, Romk-IN-32 retains specificity against inward rectifier channels Kir2.1 and Kir2.3 (IC₅₀ > 100 μM), minimizing off-target effects in cardiac and neuronal tissues .

Table 1. Comparative IC₅₀ Values of ROMK Inhibitors

| Compound | ROMK IC₅₀ (μM) | hERG IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| Romk-IN-32 | 0.035 | 22 | 630 |

| Compound 5 | 0.052 | 0.005 | 10 |

| Compound 30 | 0.049 | 0.055 | 1.1 |

Mechanism of Action: Targeting ROMK Channel Dynamics

ROMK (Kir1.1) facilitates potassium recycling in the thick ascending limb of Henle, enabling sodium reabsorption via the Na⁺-K⁺-2Cl⁻ cotransporter . Romk-IN-32 binds to the channel’s pore domain, likely interacting with residues in the selectivity filter (e.g., T141-I142) or transmembrane helices (e.g., N171) . This binding disrupts potassium flux, mimicking the physiological effects of loop diuretics but with a distinct mechanism that avoids urinary magnesium and calcium loss .

Structural studies reveal that ROMK’s cytoplasmic domain forms a water-filled pore lined by acidic residues (D254, E258, D298), which influence cation transport and blocker affinity . Romk-IN-32’s bulky aromatic groups may sterically hinder potassium permeation or stabilize the channel in a closed conformation, as observed in molecular dynamics simulations of similar inhibitors .

Preclinical Development and Pharmacokinetics

Although Romk-IN-32’s pharmacokinetic (PK) data remain unpublished, related compounds provide insights. Compound 30, for instance, exhibits a rat plasma half-life of 1.5 hours and oral bioavailability of 47%, attributed to reduced clearance and optimized solubility . Romk-IN-32’s nitro-to-amide substitutions (inferred from its molecular formula) likely enhance metabolic stability, a common strategy to improve PK profiles .

In vivo, ROMK inhibitors induce diuresis and natriuresis without altering serum potassium levels, making them promising for hypertension and heart failure . Romk-IN-32’s high selectivity suggests it could achieve these effects with minimal QT prolongation, a limitation of earlier candidates .

Future Directions and Research Applications

Romk-IN-32 enables precise interrogation of ROMK’s role in electrolyte balance and vascular tone. Ongoing studies focus on:

-

Crystal Structure Analysis: Resolving Romk-IN-32’s binding site to guide rational design of next-generation inhibitors .

-

Chronic Toxicity Studies: Evaluating long-term effects on renal function and cardiac electrophysiology .

-

Combination Therapies: Testing synergies with sodium-glucose cotransporter-2 (SGLT2) inhibitors for cardiorenal protection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume